molecular formula C24H17Cl2N3O2 B14720585 2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)- CAS No. 6410-35-1

2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)-

Cat. No.: B14720585
CAS No.: 6410-35-1
M. Wt: 450.3 g/mol
InChI Key: KFOYYXXCGWLMAC-UHFFFAOYSA-N
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Description

2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)- is a complex organic compound known for its vibrant color properties. It is commonly used as a pigment in various industrial applications due to its stability and vivid coloration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)- typically involves a multi-step process. The initial step often includes the diazotization of 2,5-dichloroaniline, followed by coupling with 3-hydroxy-2-naphthoic acid. The final step involves the amidation with 4-methylaniline under controlled conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)- has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets include enzymes and receptors that interact with the azo group, leading to changes in cellular processes. The pathways involved often include redox reactions and electrophilic substitution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-Naphthalenecarboxamide, 4-[(2,5-dichlorophenyl)azo]-3-hydroxy-N-(4-methylphenyl)- stands out due to its enhanced stability and vivid coloration. Its unique structure allows for a broader range of applications, particularly in industrial pigments where color fastness and stability are crucial .

Properties

CAS No.

6410-35-1

Molecular Formula

C24H17Cl2N3O2

Molecular Weight

450.3 g/mol

IUPAC Name

4-[(2,5-dichlorophenyl)diazenyl]-3-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide

InChI

InChI=1S/C24H17Cl2N3O2/c1-14-6-9-17(10-7-14)27-24(31)19-12-15-4-2-3-5-18(15)22(23(19)30)29-28-21-13-16(25)8-11-20(21)26/h2-13,30H,1H3,(H,27,31)

InChI Key

KFOYYXXCGWLMAC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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